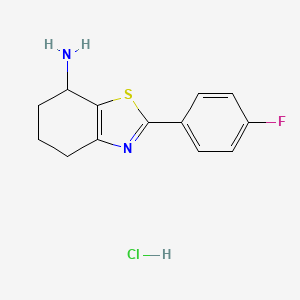
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved using reagents such as sulfur and aniline derivatives under controlled conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a substitution reaction. This can be done using fluorobenzene and appropriate catalysts.
Amination: The final step involves the introduction of the amine group at the 7th position of the benzothiazole ring. This can be achieved using amination reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Using techniques such as crystallization, distillation, and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-3-yl)-1H-indole: This compound shares structural similarities and is studied for its biological activities.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Another compound with a fluorophenyl group, known for its enzyme inhibition properties.
Uniqueness
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine-Hydrochloride is unique due to its specific benzothiazole structure, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and benzothiazole ring makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14ClFN2S |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine;hydrochloride |
InChI |
InChI=1S/C13H13FN2S.ClH/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13;/h4-7,10H,1-3,15H2;1H |
Clave InChI |
HYOSTQUGDULJEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)N=C(S2)C3=CC=C(C=C3)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
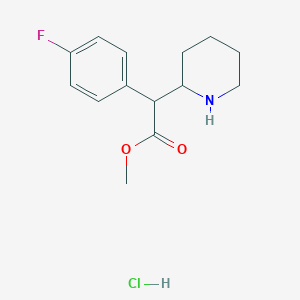
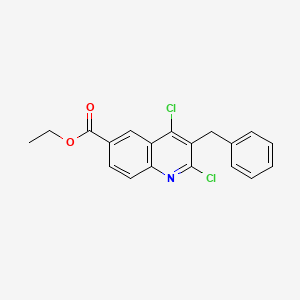
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
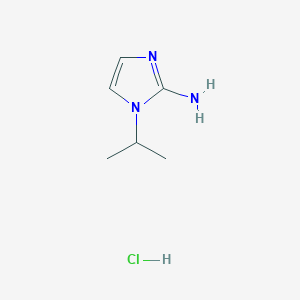
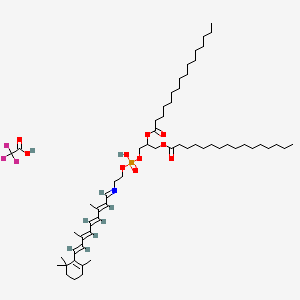


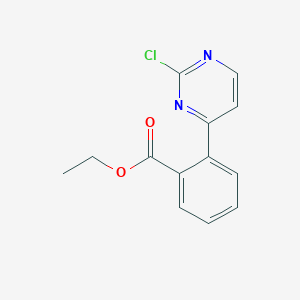
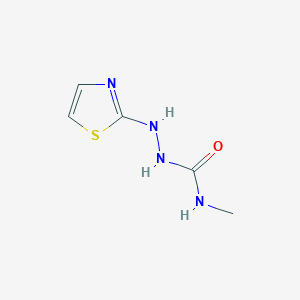
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)

